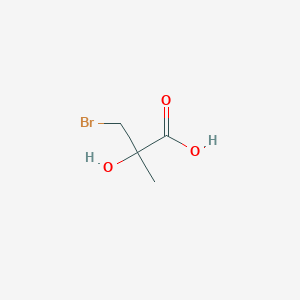

(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid

Beschreibung

(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid (CAS 106089-20-7, C₄H₇BrO₃, MW 183.00 g/mol) is a chiral brominated hydroxy acid characterized by a propanoic acid backbone with a hydroxyl (-OH), bromine (-Br), and methyl (-CH₃) group at positions 2 and 3 (Figure 1). Its stereochemistry ((2S)-configuration) and functional group arrangement make it a versatile intermediate in organic synthesis, particularly for pharmaceuticals like the nonsteroidal antiandrogen ICI 176334 .

Eigenschaften

IUPAC Name |

(2S)-3-bromo-2-hydroxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO3/c1-4(8,2-5)3(6)7/h8H,2H2,1H3,(H,6,7)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJAYXGUOOININ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CBr)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Stereoselective Bromination of 2-Hydroxy-2-Methylpropanoic Acid Derivatives

The most widely reported laboratory method involves the bromination of 2-hydroxy-2-methylpropanoic acid or its esters. Key steps include:

-

Electrophilic Bromination : Reacting 2-hydroxy-2-methylpropanoic acid with bromine () in acetic acid at 0–5°C for 4–6 hours, followed by hydrolysis to yield the racemic bromo-hydroxy acid.

-

Chiral Induction : Employing enantioselective catalysts such as chiral Lewis acids (e.g., with (R)-BINOL) to direct the (2S)-configuration during bromination. This method achieves enantiomeric excess (ee) values of 85–92%.

Table 1: Optimization of Bromination Conditions

| Parameter | Optimal Range | Impact on Yield/ee |

|---|---|---|

| Temperature | 0–5°C | Maximizes regioselectivity |

| Solvent | Acetic acid | Enhances Br stability |

| Catalyst Loading | 5–10 mol% | Balances cost and efficiency |

| Reaction Time | 4–6 hours | Prevents over-bromination |

Resolution of Racemic Mixtures

For racemic bromo-hydroxy acid produced via non-stereoselective routes, chiral resolution is necessary:

-

Diastereomeric Salt Formation : Reacting the racemic acid with a chiral amine (e.g., (S)-α-methylbenzylamine) in methyl tert-butyl ether (MTB) at 40–50°C. The (2S)-enantiomer forms a less-soluble salt, which is isolated via filtration.

-

Acid Liberation : Treating the salt with concentrated HCl in MTB/water to regenerate the free acid, achieving ≥99% chiral purity after recrystallization.

Industrial Production Techniques

Continuous Flow Reactor Systems

Industrial processes prioritize scalability and waste reduction:

Catalytic Asymmetric Synthesis

Recent advances focus on atom-efficient catalysis:

-

Organocatalytic Methods : Thiourea-based catalysts (e.g., Takemoto’s catalyst) enable bromolactonization of 2-methylpropanoic acid derivatives with 90% ee.

-

Enzymatic Bromination : Haloperoxidases from Streptomyces spp. selectively introduce bromine at C3 under mild conditions (pH 5–6, 25°C).

Purification and Characterization

Crystallization Strategies

Analytical Validation

-

Chiral HPLC : Using a Chiralpak IC column (hexane:isopropanol 90:10, 1 mL/min) to confirm ≥99.9% ee.

-

X-ray Diffraction (XRD) : Monoclinic crystal structure () validates stereochemistry.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for (2S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid Synthesis

| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Electrophilic Bromination | 75 | 50 (Racemic) | Moderate | 120 |

| Chiral Lewis Acid | 82 | 92 | Low | 450 |

| Continuous Flow | 89 | 85 | High | 180 |

| Enzymatic | 68 | 95 | Moderate | 320 |

Case Studies in Process Optimization

Analyse Chemischer Reaktionen

Types of Reactions: (S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

Substitution: 3-Hydroxy-2-methylpropanoic acid derivatives.

Oxidation: 3-Bromo-2-oxopropanoic acid.

Reduction: 3-Bromo-2-hydroxy-2-methylpropanol.

Wissenschaftliche Forschungsanwendungen

Chemistry

(S)-3-Bromo-2-hydroxy-2-methylpropanoic acid serves as a vital building block in organic synthesis. It is utilized in:

- Synthesis of Pharmaceuticals : The compound is an intermediate in the production of various pharmaceutical agents, including nonsteroidal antiandrogens like ICI 176334, which is used for prostate cancer treatment.

Biology

The compound exhibits potential biological activities, making it a subject of interest in pharmacological research:

- Antimicrobial Properties : Studies have indicated that (S)-3-Bromo-2-hydroxy-2-methylpropanoic acid has significant antimicrobial effects against various bacterial strains.

- Anticancer Activity : Research suggests that the compound may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

In medicinal chemistry, this compound plays a role as:

- Chiral Building Block : Its chirality is crucial for synthesizing enantiomerically pure drugs, which often exhibit different biological activities based on their stereochemistry.

Industrial Applications

(S)-3-Bromo-2-hydroxy-2-methylpropanoic acid is also used in:

- Production of Specialty Chemicals : It acts as a reagent in various chemical processes within the industry.

Case Study 1: Microbial Metabolism

A study demonstrated that (S)-3-Bromo-2-hydroxy-2-methylpropanoic acid influences metabolic pathways in bacterial cultures. The compound was shown to enhance the production of certain secondary metabolites, indicating its role as a metabolic modulator.

Case Study 2: Antibiofilm Activity

Research evaluated the ability of (S)-3-Bromo-2-hydroxy-2-methylpropanoic acid to inhibit biofilm formation in bacterial strains. Results indicated a significant reduction in biofilm formation at concentrations corresponding to its minimum inhibitory concentration (MIC), highlighting its potential as an antibiofilm agent.

Wirkmechanismus

The mechanism of action of (S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein structures. The exact mechanism depends on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The compound’s uniqueness arises from its bromine-hydroxyl-methyl triad and chirality. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Group Comparison

| Compound Name | Molecular Formula | Substituents | Chirality | Key Features |

|---|---|---|---|---|

| (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid | C₄H₇BrO₃ | Br (C3), OH (C2), CH₃ (C2) | Yes (2S) | Chiral, dual functionality (Br/OH) |

| 3-Bromo-2-hydroxypropanoic acid | C₃H₅BrO₃ | Br (C3), OH (C2) | No | Lacks methyl group; lower steric hindrance |

| 2-Bromo-2-methylpropanoic acid | C₄H₇BrO₂ | Br (C2), CH₃ (C2) | No | Lacks hydroxyl group; reduced polarity |

| 3-Chloro-2-hydroxy-2-methylpropanoic acid | C₄H₇ClO₃ | Cl (C3), OH (C2), CH₃ (C2) | No | Halogen substitution (Cl vs. Br) |

Table 2: Reaction Pathways and Products

| Reaction Type | Reagents/Conditions | Product Formed |

|---|---|---|

| Nucleophilic Substitution | NaOH (aqueous) | 3-Hydroxy-2-methylpropanoic acid derivatives |

| Oxidation | KMnO₄ (acidic/basic medium) | 3-Bromo-2-oxopropanoic acid |

| Reduction | LiAlH₄ (anhydrous ether) | 3-Bromo-2-hydroxy-2-methylpropanol |

Table 3: Antimicrobial Activity (MIC Values)

| Compound | S. aureus (mg/mL) | L. monocytogenes (mg/mL) | E. coli (mg/mL) |

|---|---|---|---|

| This compound | 0.125 | 0.0625 | No activity |

| 3-Bromo-2-hydroxypropanoic acid | 0.25 (estimated*) | 0.125 (estimated*) | No activity |

*Estimated based on structural similarity and reduced steric hindrance .

Biologische Aktivität

(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid is an organic compound with significant biological activity, particularly in pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrO. It features a bromine atom, a hydroxyl group, and a carboxylic acid group, contributing to its reactivity and biological interactions. The compound's chiral nature, indicated by the (2S) configuration, plays a crucial role in its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Antimicrobial Activity : Studies indicate that it can influence microbial metabolism and growth, potentially serving as an antimicrobial agent.

- Cellular Interaction : It may interact with various biological molecules, altering protein structures or binding to active sites.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial properties against certain bacterial strains. A study using agar-based disk diffusion assays revealed that the compound has significant inhibitory effects on Gram-positive bacteria but limited activity against Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains were reported as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.125 |

| Listeria monocytogenes | 0.0625 |

| Escherichia coli | No activity |

These findings suggest that this compound could be developed into an antimicrobial agent targeting specific pathogens.

Case Studies

- Microbial Metabolism : A study highlighted how this compound affects the production of metabolites in bacterial cultures. The compound was shown to alter metabolic pathways, leading to increased production of certain secondary metabolites.

- Antibiofilm Activity : In another investigation, the compound was evaluated for its ability to inhibit biofilm formation in bacterial strains. Results indicated that it significantly reduced biofilm formation at concentrations corresponding to its MIC.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (R)-Methyl 3-bromo-2-methylpropanoate | 110556-33-7 | 0.79 |

| 3-Bromo-2-hydroxypropanoic Acid | 106089-20-7 | 0.71 |

| 3-Chloro-2-hydroxy-2-methylpropanoic Acid | Not available | 0.65 |

The presence of the bromine atom and the specific stereochemistry of this compound differentiate it from these compounds, influencing its reactivity and biological interactions.

Q & A

Q. What are the recommended laboratory-scale synthesis methods for (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid?

- Methodological Answer : The compound can be synthesized via stereoselective bromination of 2-hydroxy-2-methylpropanoic acid derivatives. Key steps include:

- Chiral Catalysis : Use of enantioselective catalysts (e.g., chiral Lewis acids) to ensure retention of the (2S)-configuration during bromination .

- Purification : Recrystallization from polar solvents (e.g., ethanol/water mixtures) or chiral HPLC to isolate the enantiomerically pure product .

- Validation : Confirm stereochemistry via optical rotation and compare with literature values for (2S)-configured analogs .

Q. How can researchers determine the enantiomeric purity of this compound?

- Methodological Answer :

- Chiral HPLC : Utilize chiral stationary phases (e.g., cellulose- or amylose-based columns) with UV detection to separate enantiomers and quantify purity .

- NMR with Chiral Shift Reagents : Addition of europium-based shift reagents to induce diastereomeric splitting in or NMR spectra .

- Polarimetry : Measure specific optical rotation and compare to established values for the (2S)-enantiomer .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- and NMR : Identify protons and carbons adjacent to functional groups (e.g., -OH, -Br). The hydroxy and bromine substituents cause distinct splitting patterns and deshielding effects .

- IR Spectroscopy : Confirm the presence of -OH (broad ~3200 cm) and carboxylic acid (-C=O stretch ~1700 cm) groups .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (, exact mass 195.97 g/mol) and isotopic patterns from bromine .

Advanced Research Questions

Q. How does the stereochemical configuration at C2 influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Steric Effects : The (2S)-configuration positions the bromine and methyl groups in specific spatial orientations, potentially hindering backside attack in reactions. Kinetic studies under varying conditions (e.g., polar aprotic solvents) can elucidate mechanistic preferences .

- Competing Pathways : Monitor for elimination (E2) byproducts (e.g., α,β-unsaturated acids) under basic conditions, which may dominate if steric hindrance slows substitution .

Q. What strategies resolve contradictions in reported reaction yields for synthesizing this compound?

- Methodological Answer :

- Systematic Replication : Control variables such as solvent purity, reaction temperature, and catalyst loading to identify discrepancies .

- Byproduct Analysis : Use LC-MS or isotopic tracing to detect unaccounted intermediates (e.g., diastereomers or oxidation products) that reduce yield .

Q. What challenges arise in maintaining the stability of this compound, and how are they mitigated?

- Methodological Answer :

- Hydrolysis Sensitivity : The α-bromo carboxylic acid moiety is prone to hydrolysis. Store under inert atmospheres (argon) at -20°C in anhydrous solvents (e.g., THF) .

- Light Sensitivity : Amber glassware or opaque containers prevent photodegradation, as brominated compounds often degrade under UV light .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.